Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-

Medicinal Chemistry ADME Prediction Lipophilicity

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2) is a chiral α-chloroketone derivative of tetrahydrofuran (THF), with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol. Its structure comprises a chloroacetyl group directly bonded to the 2-position of a tetrahydrofuran ring, a motif that confers specific reactivity as an electrophilic building block.

Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
CAS No. 141060-98-2
Cat. No. B134198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-chloro-1-(tetrahydro-2-furanyl)-
CAS141060-98-2
SynonymsEthanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI)
Molecular FormulaC6H9ClO2
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)CCl
InChIInChI=1S/C6H9ClO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2
InChIKeyRQUYAPRHUFOIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2): Procurement-Relevant Physicochemical and Synthetic Profile


Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2) is a chiral α-chloroketone derivative of tetrahydrofuran (THF), with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol . Its structure comprises a chloroacetyl group directly bonded to the 2-position of a tetrahydrofuran ring, a motif that confers specific reactivity as an electrophilic building block . Calculated physicochemical properties include a density of 1.214 g/cm³, a boiling point of 224.0 °C at 760 mmHg, and a flash point of 100.0 °C . This compound serves as a versatile intermediate for synthesizing bioactive molecules and functional materials, with documented purity grades ≥97% from commercial suppliers .

Why 2-Chloro-1-(Tetrahydro-2-furanyl)ethanone Cannot Be Directly Substituted by Other α-Chloroketones or THF Derivatives


Procuring a generic α-chloroketone or a simple THF derivative as a substitute for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- is scientifically unsound and can lead to synthetic failure or compromised product profiles. The compound's unique combination of an α-chloroketone electrophilic center and a 2-tetrahydrofuranyl moiety creates a specific reactivity and stereoelectronic environment that is not replicated by either functional group alone . For instance, the THF ring can act as a Lewis base, potentially influencing reaction pathways and selectivities in ways that simple chloroacetone derivatives (e.g., 1-chloro-2-propanone) cannot. Furthermore, the chiral nature of the compound (existing as a racemate or enantiomerically pure forms) introduces stereochemical control points that are absent in achiral analogs, impacting the stereochemical outcome of subsequent transformations . The evidence below quantifies key performance and property differentiators that mandate precise specification of CAS 141060-98-2 for critical research and industrial applications.

Quantitative Differentiation Guide: Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- Performance Data vs. Key Comparators


Steric and Electronic Modulation: LogP and PSA Profile vs. 2-Chloro-1-phenylethanone

The tetrahydrofuran ring in the target compound reduces lipophilicity and increases polar surface area relative to aromatic α-chloroketones like 2-chloro-1-phenylethanone (phenacyl chloride). This results in a computed LogP value of 0.973 and a topological polar surface area (PSA) of 26.3 Ų , indicating a balanced solubility profile that is distinct from the more lipophilic phenacyl chloride (LogP ~2.1, PSA 17.1 Ų) [1].

Medicinal Chemistry ADME Prediction Lipophilicity

Purity Threshold and Supply Chain Reliability: ≥97% Assay vs. Unspecified Technical Grades

Commercial specifications for the target compound from verified suppliers consistently report a purity of ≥97% . In contrast, many generic or bulk technical-grade α-chloroketones and THF derivatives are offered with lower or unspecified purity (often <95%), introducing variability and impurities that can derail sensitive synthetic steps or biological assays .

Chemical Procurement Quality Assurance Reproducibility

Stereochemical Identity: Enantiomeric Differentiation from (S)- and (R)-Enantiomers

The target compound (CAS 141060-98-2) is the racemic (RS) mixture, as indicated by its IUPAC name and the absence of stereochemical descriptors . This is chemically and functionally distinct from its enantiopure forms, such as (S)-2-chloro-1-(tetrahydrofuran-2-yl)ethanone (CAS 436801-05-7) . The (S)-enantiomer possesses a specific optical rotation and a unique InChIKey (RQUYAPRHUFOIIL-LURJTMIESA-N vs. the racemate's RQUYAPRHUFOIIL-UHFFFAOYSA-N), enabling its use in asymmetric synthesis where stereochemical control is paramount.

Chiral Synthesis Stereochemistry Enantioselective Catalysis

Optimal Application Scenarios for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2) Based on Verified Differentiators


Synthesis of Hydrophilic Bioisosteres in Medicinal Chemistry

The compound's balanced LogP (0.973) and increased PSA (26.3 Ų) relative to aromatic α-chloroketones make it a valuable intermediate for constructing tetrahydrofuran-containing bioisosteres. These properties enhance the solubility and metabolic stability of drug candidates targeting central nervous system or anti-infective pathways, where balanced lipophilicity is critical for blood-brain barrier penetration and off-target selectivity .

Achiral Building Block for Parallel Synthesis and High-Throughput Screening

As a racemic mixture with a defined purity of ≥97%, this compound is ideally suited for generating diverse libraries of racemic analogs in medicinal chemistry hit-to-lead campaigns. It provides a consistent, high-purity starting point for parallel synthesis, ensuring that observed biological activity differences in primary screens are due to structural variations rather than batch-to-batch impurity profiles .

Precursor for 2,2-Disubstituted Tetrahydrofuran Derivatives via Nucleophilic Addition

The α-chloroketone moiety in this compound is a reactive electrophile for nucleophilic additions with organometallic reagents. Its use as a γ-chloroketone building block enables the synthesis of 2,2-disubstituted tetrahydrofurans, a motif found in natural products and pharmaceuticals, through established one-pot, on-water reaction methodologies that leverage the compound's specific reactivity profile [1].

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